molecular formula C18H19NO4 B5341655 3-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]-4,6-dimethyl-1,2-dihydropyridin-2-one

3-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]-4,6-dimethyl-1,2-dihydropyridin-2-one

Cat. No.: B5341655
M. Wt: 313.3 g/mol
InChI Key: CTKQLECNPNVLCA-FNORWQNLSA-N
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Description

3-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]-4,6-dimethyl-1,2-dihydropyridin-2-one is a synthetic organic compound that belongs to the class of chalcones. Chalcones are open-chain flavonoids in which two aromatic rings are joined by a three-carbon α,β-unsaturated carbonyl system. This compound is of interest due to its potential pharmacological properties and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]-4,6-dimethyl-1,2-dihydropyridin-2-one typically involves a two-step reaction process:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity. This would include precise control of temperature, solvent ratios, and catalyst concentrations.

Chemical Reactions Analysis

Types of Reactions

3-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]-4,6-dimethyl-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated systems.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Results in saturated carbonyl compounds.

    Substitution: Yields substituted aromatic compounds with functional groups like nitro or halogen.

Scientific Research Applications

3-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]-4,6-dimethyl-1,2-dihydropyridin-2-one has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]-4,6-dimethyl-1,2-dihydropyridin-2-one involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]-4,6-dimethyl-1,2-dihydropyridin-2-one is unique due to its specific combination of functional groups, which may confer distinct pharmacological properties and reactivity compared to other chalcone derivatives.

Properties

IUPAC Name

3-[(E)-3-(2,5-dimethoxyphenyl)prop-2-enoyl]-4,6-dimethyl-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4/c1-11-9-12(2)19-18(21)17(11)15(20)7-5-13-10-14(22-3)6-8-16(13)23-4/h5-10H,1-4H3,(H,19,21)/b7-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTKQLECNPNVLCA-FNORWQNLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1)C(=O)C=CC2=C(C=CC(=C2)OC)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=O)N1)C(=O)/C=C/C2=C(C=CC(=C2)OC)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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